2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-amino-3-(1-methylindol-7-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-14-6-5-8-3-2-4-9(11(8)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16) |
InChI Key |
KJURIPPINGWVOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Indole Ring Functionalization and Side Chain Introduction
One common approach starts from a suitably substituted indole derivative, such as 1-methylindole, which undergoes electrophilic substitution or acylation at the 7-position to introduce a propanoic acid precursor. For example, Friedel-Crafts type acylation can be employed to install a keto or ester group at the 7-position of the indole ring, which is then converted to the amino acid side chain through further transformations.
Amino Acid Side Chain Formation
The amino acid moiety is typically introduced via:
- Reduction of keto intermediates to alcohols.
- Conversion of alcohols or halides to amino groups through amination reactions.
- Cyanide addition followed by hydrolysis to yield the amino acid.
An example from related indole amino acid synthesis involves hydrogenation of cyano groups to aminomethyl groups, followed by protection with N-acylating agents and subsequent hydrolysis to free the amino acid.
Protection and Deprotection Steps
Protecting groups are often used to prevent side reactions, especially on the amino group or the indole nitrogen. Common protecting groups include acyl groups introduced via acylating agents in the presence of amines. After key transformations, these groups are removed under acidic or basic conditions to yield the free amino acid.
Chiral Resolution and Stereochemical Control
Because the amino acid center is chiral, methods such as chiral chromatography or enzymatic resolution are applied to isolate the desired enantiomer. Industrial processes may use continuous flow reactors and optimized conditions to maximize yield and purity of the (2S)- or (2R)-enantiomer.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 1-methylindole | Commercially available | Basis for indole ring |
| 2 | Electrophilic acylation at 7-position | Friedel-Crafts acylation, acid chloride, Lewis acid catalyst | Introduces keto/ester group |
| 3 | Conversion to amino acid side chain | Reduction (e.g., hydrogenation), amination, or cyanide addition | Forms amino acid backbone |
| 4 | Protection of amino group | Acylating agents (e.g., acetyl chloride) in presence of amines | Prevents side reactions |
| 5 | Deprotection and hydrolysis | Acidic or basic hydrolysis (e.g., HCl, NaOH) | Releases free amino acid |
| 6 | Chiral resolution | Chiral chromatography or enzymatic methods | Isolates desired enantiomer |
Industrial synthesis emphasizes:
- Short, economic synthetic routes to reduce cost and time.
- Use of solvents such as methanol, ethanol, tetrahydrofuran, or dioxane.
- Acidic treatment with aqueous hydrochloric acid or trifluoroacetic acid at controlled temperatures (20–100°C) for 20–120 minutes to facilitate transformations.
- Hydrogenation steps using palladium catalysts to convert cyano to aminomethyl groups.
- Hydrolysis with aqueous alkali metal hydroxides (3N to 11N NaOH or KOH) at 50–105°C for 1–15 hours, followed by acidification to pH 5.5–6.5 to precipitate the amino acid.
For research use, the compound is typically prepared as stock solutions in solvents like DMSO, followed by dilution in compatible solvents such as corn oil or PEG300 for in vivo formulations. The preparation involves careful stepwise mixing and clarification to ensure solution clarity and stability.
| Stock Solution Preparation of (2S)-2-Amino-3-(1H-indol-7-yl)propanoic acid | Volume of Solvent (mL) for Given Amount (mg) | ||
|---|---|---|---|
| Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 4.8964 | 24.4822 | 48.9644 |
| 5 mM | 0.9793 | 4.8964 | 9.7929 |
| 10 mM | 0.4896 | 2.4482 | 4.8964 |
- The synthetic process described in patent literature offers a more economical and shorter route compared to prior art, improving yield and purity of the target compound.
- The use of aqueous acid solutions for conversion steps provides mild conditions that preserve the indole ring integrity.
- Hydrogenation and hydrolysis steps are critical for converting intermediates to the final amino acid with the correct functional groups.
- Chiral resolution ensures the biologically active enantiomer is obtained, which is crucial for pharmacological applications.
The preparation of 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid involves a multi-step synthetic route starting from substituted indole derivatives, incorporating side chain functionalization, protection/deprotection strategies, and chiral resolution. Advances in synthetic methodology and process optimization have enabled more efficient, scalable production suitable for research and potential therapeutic applications. The use of controlled acidic and basic reaction conditions, along with catalytic hydrogenation, forms the backbone of the preparation strategy.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. In a whole-cell screen of a fragment library, 3-(1H-indol-3-yl)propanoic acid demonstrated potent activity against Mycobacterium tuberculosis. In vivo studies showed that this compound reduced bacterial loads significantly in mouse models, suggesting its viability as an adjunct therapy in tuberculosis treatment .
Pharmacokinetics and Safety
The pharmacokinetic profiling of 3-(1H-indol-3-yl)propanoic acid revealed favorable absorption characteristics. In a study, doses of 100 mg/kg were well tolerated in mice without adverse effects, indicating its safety for further development . The compound maintained plasma levels above the minimum inhibitory concentration for extended periods, supporting its potential clinical efficacy.
Cancer Research
Cytotoxic Activity
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid has been evaluated for its cytotoxic properties against various cancer cell lines. A related compound demonstrated high cytotoxic activity against tumor cells such as Jurkat and K562. The mechanism of action involves inducing apoptosis and affecting the cell cycle, making it a candidate for further exploration in cancer therapeutics .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., F, Cl) enhance reactivity and binding to polar targets, while methyl/methoxy groups improve lipophilicity or solubility .
- Positional Influence : Indol-3-yl derivatives (common in tryptophan analogs) differ significantly from indol-7-yl variants in steric and electronic interactions .
Physico-Chemical Properties
Biological Activity
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid, also referred to as an indole-based amino acid, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by an indole ring, which is known for its diverse pharmacological properties. This article reviews its biological activity, focusing on neuroprotective effects, modulation of neurotransmitter systems, and implications in cancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.26 g/mol. The presence of the indole structure is significant for its biological interactions.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage. For instance, studies have demonstrated that this compound can prevent reactive oxygen species (ROS) damage and cell death in neuroblastoma cells and primary neurons exposed to amyloid-beta peptide (Aβ), a key factor in Alzheimer's disease pathology .
Table 1: Summary of Neuroprotective Studies
| Study | Model | Findings |
|---|---|---|
| SK-N-SH Cells | Prevented Aβ-induced cell death | |
| Rat Hippocampal Neurons | Reduced oxidative stress and apoptosis |
Modulation of Neurotransmitter Systems
The compound has been identified as a modulator of neurotransmitter systems, particularly influencing glutamate receptors. This modulation suggests potential therapeutic applications in conditions characterized by excitotoxicity, such as neurodegenerative diseases.
Cancer Research Implications
In cancer research, this compound has shown promise as a modulator of cell signaling pathways involved in tumor growth and metastasis. Its ability to interact with various receptors suggests that it may inhibit tumor cell proliferation through multiple mechanisms .
Table 2: Biological Activity Overview
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Neuroprotection Against Aβ Toxicity : A study demonstrated that treatment with this compound significantly reduced neuronal death in response to Aβ exposure, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Anticancer Activity : In vitro studies showed that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis and altering cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
